7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a dimethyl-imidazopurine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For instance, it may act as an inhibitor of phosphodiesterases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PHENYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE
- 8-[2-(1-ADAMANTYLOXY)ETHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
- 7-(4-BROMOPHENYL)-8-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Uniqueness
The uniqueness of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, such as the butyl chain and the bromophenyl group, which confer distinct chemical and biological properties. These structural elements can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20BrN5O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-6-butyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H20BrN5O2/c1-4-5-10-24-14(12-6-8-13(20)9-7-12)11-25-15-16(21-18(24)25)22(2)19(27)23(3)17(15)26/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
FBXABDLTOLJEIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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